molecular formula C13H12N4O2S B293590 7-(2-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-(2-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B293590
M. Wt: 288.33 g/mol
InChI Key: LEUCVANEQRPTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 7-(2-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways in cells. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-(2-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells. It has also been shown to enhance the activity of certain enzymes involved in the metabolism of drugs and toxins.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments include its potent antimicrobial, antifungal, and anticancer properties. It is also relatively easy to synthesize and has a good safety profile. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 7-(2-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the optimization of its biological activity through structure-activity relationship studies. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 7-(2-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been achieved using different methods. One of the most common methods involves the reaction of 2-ethoxybenzoyl hydrazide with thiosemicarbazide in the presence of acetic acid and phosphorous oxychloride. The resulting product is then treated with methyl iodide to obtain the final compound.

Scientific Research Applications

7-(2-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

7-(2-ethoxyphenyl)-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C13H12N4O2S/c1-3-19-10-7-5-4-6-9(10)11-16-17-12(18)8(2)14-15-13(17)20-11/h4-7H,3H2,1-2H3

InChI Key

LEUCVANEQRPTEL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=O)C(=NN=C3S2)C

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C(=O)C(=NN=C3S2)C

Origin of Product

United States

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